9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate
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Overview
Description
9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-[2-(2-ethoxyethoxy)ethoxy]acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various therapeutic applications.
Preparation Methods
The synthesis of 9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-[2-(2-ethoxyethoxy)ethoxy]acetate involves multiple steps, starting from basic steroidal precursors. The process typically includes fluorination, hydroxylation, and esterification reactions. Industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-[2-(2-ethoxyethoxy)ethoxy]acetate is widely used in scientific research due to its potent biological activities. It is utilized in:
Chemistry: As a reference compound in analytical studies.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of anti-inflammatory and immunosuppressive therapies.
Industry: For the production of pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar compounds include:
Betamethasone: An isomer with similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid used in various therapeutic applications.
Properties
CAS No. |
7743-96-6 |
---|---|
Molecular Formula |
C30H43FO9 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-[2-(2-ethoxyethoxy)ethoxy]acetate |
InChI |
InChI=1S/C30H43FO9/c1-5-37-10-11-38-12-13-39-18-26(35)40-17-25(34)30(36)19(2)14-23-22-7-6-20-15-21(32)8-9-27(20,3)29(22,31)24(33)16-28(23,30)4/h8-9,15,19,22-24,33,36H,5-7,10-14,16-18H2,1-4H3/t19-,22+,23+,24+,27+,28+,29+,30+/m1/s1 |
InChI Key |
AXUFUYKLWKUANP-QMZFSIOOSA-N |
Isomeric SMILES |
CCOCCOCCOCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCOCCOCCOCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
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